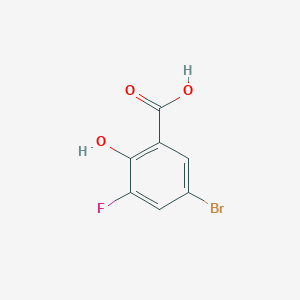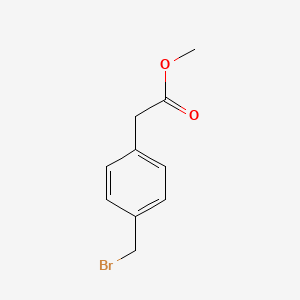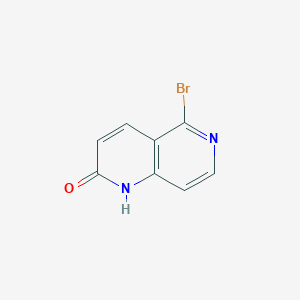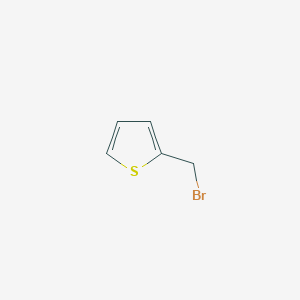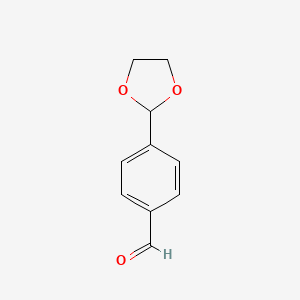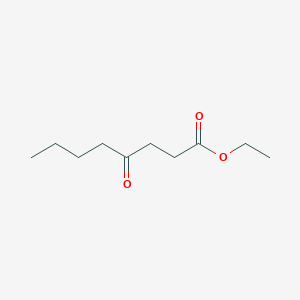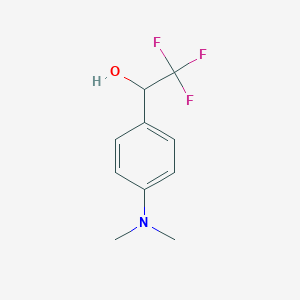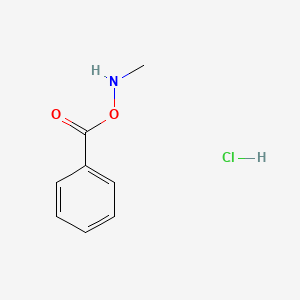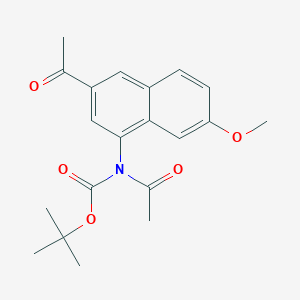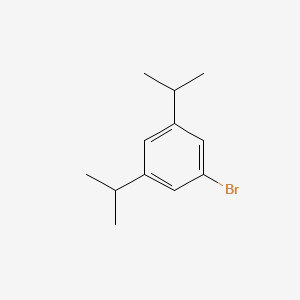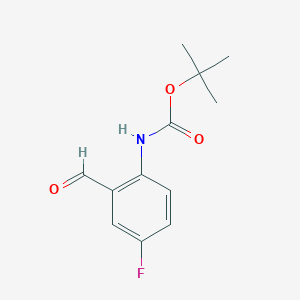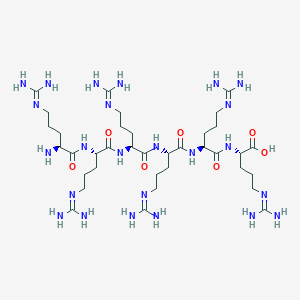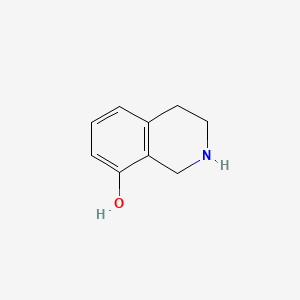
1,2,3,4-Tétrahydroisoquinolin-8-ol
Vue d'ensemble
Description
1,2,3,4-Tetrahydroisoquinolin-8-ol is a chemical compound belonging to the class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of 1,2,3,4-Tetrahydroisoquinolin-8-ol consists of a tetrahydroisoquinoline core with a hydroxyl group at the 8th position, making it a significant molecule in medicinal chemistry .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
1,2,3,4-Tetrahydroisoquinolin-8-ol (THIQ) is a structural motif of various natural products and therapeutic lead compounds . It exerts diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Biochemical Pathways
THIQs, including 1,2,3,4-Tetrahydroisoquinolin-8-ol, are known to affect various biochemical pathways due to their diverse biological activities
Result of Action
The result of the action of 1,2,3,4-Tetrahydroisoquinolin-8-ol would be dependent on its mode of action and the biochemical pathways it affects. Given its reported biological activities against various infective pathogens and neurodegenerative disorders , it can be inferred that the compound has significant molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
1,2,3,4-Tetrahydroisoquinolin-8-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and function. For instance, 1,2,3,4-Tetrahydroisoquinolin-8-ol can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. It has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, impacting the levels of neurotransmitters in the brain .
Cellular Effects
The effects of 1,2,3,4-Tetrahydroisoquinolin-8-ol on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 1,2,3,4-Tetrahydroisoquinolin-8-ol has been shown to modulate the activity of signaling pathways involved in cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are crucial for cellular function .
Molecular Mechanism
At the molecular level, 1,2,3,4-Tetrahydroisoquinolin-8-ol exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. This compound can bind to specific receptors or enzymes, leading to changes in their activity. For instance, 1,2,3,4-Tetrahydroisoquinolin-8-ol can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity .
Temporal Effects in Laboratory Settings
The effects of 1,2,3,4-Tetrahydroisoquinolin-8-ol can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,2,3,4-Tetrahydroisoquinolin-8-ol is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroisoquinolin-8-ol vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as enhancing cognitive function or providing neuroprotection. At high doses, 1,2,3,4-Tetrahydroisoquinolin-8-ol can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .
Metabolic Pathways
1,2,3,4-Tetrahydroisoquinolin-8-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities. The metabolic flux and levels of metabolites can be influenced by the presence of 1,2,3,4-Tetrahydroisoquinolin-8-ol, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydroisoquinolin-8-ol within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, 1,2,3,4-Tetrahydroisoquinolin-8-ol can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s availability and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of 1,2,3,4-Tetrahydroisoquinolin-8-ol is essential for its function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 1,2,3,4-Tetrahydroisoquinolin-8-ol may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroisoquinolin-8-ol can be synthesized through various methods. One common approach involves the reduction of isoquinoline derivatives. For instance, the reduction of isoquinoline using hydrogen in the presence of a palladium catalyst can yield 1,2,3,4-Tetrahydroisoquinolin-8-ol . Another method involves the cyclization of phenylethylamine derivatives under acidic conditions .
Industrial Production Methods: Industrial production of 1,2,3,4-Tetrahydroisoquinolin-8-ol typically involves catalytic hydrogenation of isoquinoline. This process is carried out in high-pressure reactors using catalysts such as palladium or platinum. The reaction conditions are optimized to achieve high yield and purity .
Analyse Des Réactions Chimiques
1,2,3,4-Tetrahydroisoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form corresponding ketones or quinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Major Products:
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinolin-8-ol can be compared with other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the hydroxyl group at the 8th position, resulting in different chemical reactivity and biological activity.
8-Hydroxyisoquinoline: Contains a hydroxyl group but lacks the tetrahydro structure, leading to variations in its chemical and biological properties.
The uniqueness of 1,2,3,4-Tetrahydroisoquinolin-8-ol lies in its specific structure, which imparts unique chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10-11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEOSCFYXMSUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545540 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32999-37-4 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the paper and how does it relate to 1,2,3,4-Tetrahydroisoquinolin-8-ol?
A1: The paper focuses on developing a general synthetic route for 8-substituted tetrahydroisoquinolines, with 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol (compound 11 in the paper) serving as a key example []. The researchers detail a multi-step synthesis starting from isoquinoline and involving various modifications like bromination, nitration, and reduction to achieve the desired 8-substituted derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
